molecular formula C16H11ClN6O2S B11055111 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol

Cat. No.: B11055111
M. Wt: 386.8 g/mol
InChI Key: DCXHRNKJOWJWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrazole ring, a benzoxadiazepine ring, and a chlorophenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactions, high-throughput screening for catalyst efficiency, and advanced purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol is unique due to its combination of a tetrazole ring, a benzoxadiazepine ring, and a chlorophenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H11ClN6O2S

Molecular Weight

386.8 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-4H-1,3,4-benzoxadiazepin-5-one

InChI

InChI=1S/C16H11ClN6O2S/c17-10-5-7-11(8-6-10)23-16(20-21-22-23)26-9-14-18-19-15(24)12-3-1-2-4-13(12)25-14/h1-8H,9H2,(H,19,24)

InChI Key

DCXHRNKJOWJWES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C(O2)CSC3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.